TERT-BUTYL 2-ISOTHIOCYANATOACETATE
Overview
Description
Tert-butyl 2-isothiocyanatoacetate: is an organic compound with the molecular formula C₇H₁₁NO₂S. It is known for its unique reactivity due to the presence of both isothiocyanate and ester functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
It’s known that the compound is often used as a chemical intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It’s known that the compound can undergo a series of nucleophilic substitution reactions due to the nucleophilic nature of the amino group in its structure . For instance, it can react with alkyl halides to produce alkylated products .
Biochemical Pathways
As a chemical intermediate, it can be transformed into a variety of organic compounds, such as amino acids, peptides, and heterocyclic compounds through a series of reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-isothiocyanatoacetate can be synthesized through the reaction of tert-butyl glycinate with thiophosgene. The reaction typically involves the following steps:
Formation of tert-butyl glycinate: This is achieved by reacting tert-butyl glycine with an appropriate base.
Reaction with thiophosgene: The tert-butyl glycinate is then reacted with thiophosgene to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions and optimized parameters to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-isothiocyanatoacetate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products:
Thiourea Derivatives: These are formed when this compound reacts with primary or secondary amines.
Substituted Esters: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl 2-isothiocyanatoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Comparison with Similar Compounds
Tert-butyl isothiocyanate: Similar in structure but lacks the ester group.
Ethyl 2-isothiocyanatoacetate: Similar but with an ethyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 2-isothiocyanatoacetate is unique due to the presence of both the isothiocyanate and ester functional groups, which confer distinct reactivity patterns and make it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-isothiocyanatoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-7(2,3)10-6(9)4-8-5-11/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYGJGXVVDNERO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604024 | |
Record name | tert-Butyl N-(sulfanylidenemethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58511-02-7 | |
Record name | tert-Butyl N-(sulfanylidenemethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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